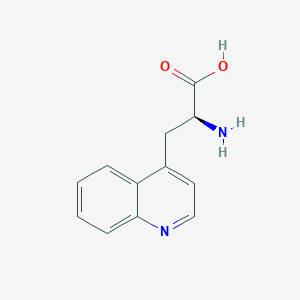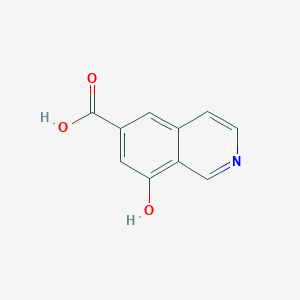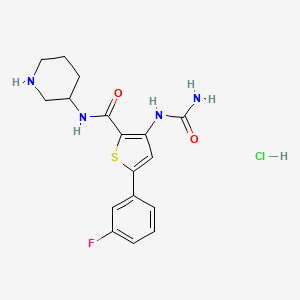![molecular formula C12H13N3OS B12514115 5-[(Dimethylamino)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one](/img/structure/B12514115.png)
5-[(Dimethylamino)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(Dimethylamino)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one is a heterocyclic compound that has garnered significant interest in the field of organic chemistry This compound is known for its unique structure, which includes a dimethylaminomethylidene group, a phenyl group, and a sulfanylideneimidazolidinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(dimethylamino)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one typically involves the reaction of 5-aryl-3-[(dimethylamino)methylidene]furan-2(3H)-ones with Lawesson’s reagent . The reaction is carried out under controlled conditions, with the mixture being heated at 80°C for 30 minutes. The optimal temperature regime is crucial for achieving selective thionation .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes ensuring precise control over reaction conditions and using industrial-grade reagents to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
5-[(Dimethylamino)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfanylidene group to a thiol group.
Substitution: The dimethylaminomethylidene group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under mild to moderate conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
5-[(Dimethylamino)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 5-[(dimethylamino)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one involves its interaction with various molecular targets and pathways. The dimethylaminomethylidene group acts as an electrophilic substrate, facilitating reactions with nucleophiles. The sulfanylidene group can undergo redox reactions, contributing to the compound’s biological activity. The phenyl group enhances the compound’s stability and reactivity .
Comparison with Similar Compounds
Similar Compounds
- 5-[(Dimethylamino)methylidene]-3-phenyl-1,3-thiazolane-2,4-dione
- 5-[(Dimethylamino)methylidene]-4-{[3-(trifluoromethyl)phenyl]amino}-1,3-thiazol-2(5H)-one
Uniqueness
5-[(Dimethylamino)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one is unique due to its combination of a dimethylaminomethylidene group, a phenyl group, and a sulfanylideneimidazolidinone core. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential therapeutic properties set it apart from similar compounds .
Properties
Molecular Formula |
C12H13N3OS |
|---|---|
Molecular Weight |
247.32 g/mol |
IUPAC Name |
5-(dimethylaminomethylidene)-3-phenyl-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C12H13N3OS/c1-14(2)8-10-11(16)15(12(17)13-10)9-6-4-3-5-7-9/h3-8H,1-2H3,(H,13,17) |
InChI Key |
CZHFZTNMDDBJRB-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C=C1C(=O)N(C(=S)N1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(2-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-3-methylbutanoyl)pyrrolidine-2-carboxylic acid](/img/structure/B12514038.png)

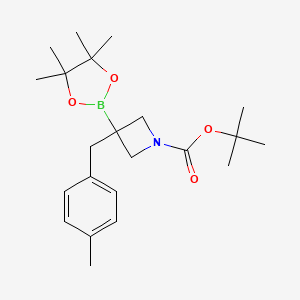
![1-[(9H-fluoren-9-ylmethoxy)carbonyl]-2-phenylpyrrolidine-3-carboxylic acid](/img/structure/B12514053.png)


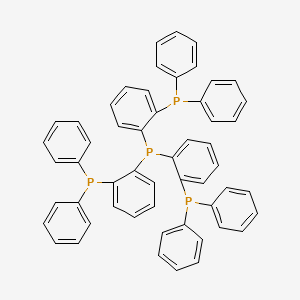
![3-[14-Ethenyl-22,23-bis(methoxycarbonyl)-5-(3-methoxy-3-oxopropyl)-4,10,15,24-tetramethyl-25,26,27,28-tetrazahexacyclo[16.6.1.13,6.18,11.113,16.019,24]octacosa-1,3,5,7,9,11(27),12,14,16,18(25),19,21-dodecaen-9-yl]propanoic acid](/img/structure/B12514081.png)
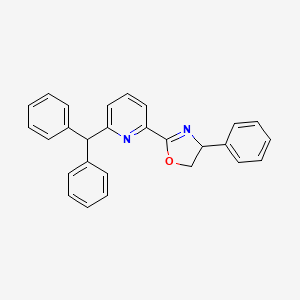

![3-[(4-tert-Butylcyclohexyl)amino]propane-1-sulfonic acid](/img/structure/B12514094.png)
